molecular formula C16H17N5O2S B2554828 1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1257550-01-8

1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2554828
CAS No.: 1257550-01-8
M. Wt: 343.41
InChI Key: TZVBPMGRQQHPMO-UHFFFAOYSA-N
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Description

The compound "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is an organic molecule with a complex structure featuring functional groups like pyridazine, pyrazole, and thiophene. This compound’s unique chemical architecture lends itself to a variety of research applications, particularly in fields like medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide", chemists typically employ a multi-step synthesis involving the following steps:

  • Formation of the pyrazole ring via a cyclization reaction.

  • Functionalization of the pyrazole to introduce the carboxamide group.

  • Coupling of the thiophene moiety through a cross-coupling reaction, such as Suzuki or Stille coupling.

  • Introduction of the pyridazine group via N-alkylation or a similar process.

  • Final methylation and assembly of the compound.

Industrial Production Methods: On an industrial scale, production might involve:

  • Optimized reaction conditions to maximize yield and purity.

  • Utilization of robust catalysts for cross-coupling reactions.

  • Efficient purification processes like chromatography or recrystallization to achieve high purity.

Types of Reactions

  • Oxidation: The thiophene ring may undergo oxidation reactions, producing sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, affecting nitrogen-containing functional groups.

  • Substitution: Electrophilic substitution is common, especially on the thiophene ring.

  • Condensation: The carboxamide group can participate in condensation reactions, forming various amide derivatives.

Common Reagents and Conditions

  • Oxidizing agents: m-Chloroperbenzoic acid (mCPBA), potassium permanganate.

  • Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Catalysts for cross-coupling: Palladium (Pd) catalysts, typically used with ligands like triphenylphosphine (PPh3).

Major Products

  • Oxidation of thiophene might yield thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction can lead to dihydropyrazole derivatives.

  • Substitution reactions can replace hydrogen atoms on the thiophene with various electrophiles.

Scientific Research Applications

"1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is used in a multitude of scientific domains:

  • Chemistry: As a precursor in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

  • Biology: Investigation of its biochemical properties, interactions with biological macromolecules, and potential as a biochemical probe.

  • Medicine: Exploration of its pharmacological properties, including its potential role as an anti-inflammatory, anti-cancer, or antimicrobial agent.

  • Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The compound's mechanism of action is inherently linked to its structural features:

  • Molecular Targets: It might interact with specific enzymes or receptors due to its unique functional groups.

  • Pathways: The pyrazole and pyridazine moieties can engage in hydrogen bonding, van der Waals interactions, and π-π stacking, influencing biochemical pathways.

Comparison with Similar Compounds

Similar compounds might include other pyrazole or pyridazine derivatives. Some comparable compounds could be:

  • 1-(3-(thiophen-2-yl)propyl)-3-methyl-1H-pyrazole-5-carboxamide

  • N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

  • The combination of pyrazole, thiophene, and pyridazine rings is quite rare, providing unique electronic and steric properties.

  • Its specific functional groups make it highly versatile for a variety of chemical reactions and applications.

There you have it—a deep dive into "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide"! If there's anything more you need or any other topics you’d like to explore, just let me know.

Properties

IUPAC Name

2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-20-13(11-12(19-20)14-5-3-10-24-14)16(23)17-7-4-9-21-15(22)6-2-8-18-21/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVBPMGRQQHPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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